Ethanol, 2-(dodecylthio)-

Description

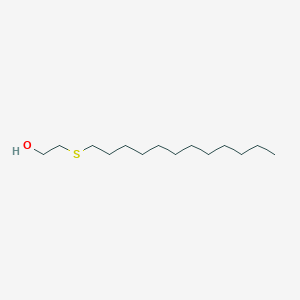

Structure

3D Structure

Properties

IUPAC Name |

2-dodecylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30OS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIRWAHWDCHWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073944 | |

| Record name | Ethanol, 2-(dodecylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-55-1 | |

| Record name | 2-(Dodecylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiapentadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(dodecylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(dodecylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(dodecylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dodecylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIAPENTADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYY9XCM4E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Ethanol, 2-(dodecylthio)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol, 2-(dodecylthio)-, also known as 2-(dodecylsulfanyl)ethan-1-ol, is a long-chain thioether alcohol. Its unique bifunctional nature, possessing both a hydrophilic alcohol head and a long hydrophobic alkylthio tail, suggests its potential utility in a variety of scientific and industrial applications, including as a surfactant, a chemical intermediate, and potentially as a modulator of biological systems. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and potential applications, with a focus on providing researchers and drug development professionals with the critical information needed for their work.

Chemical and Physical Properties

Ethanol, 2-(dodecylthio)- is a C14 thioether alcohol. The presence of a sulfur atom in the ether linkage and a long dodecyl chain significantly influences its physical and chemical properties compared to its oxygenated analog, 2-(dodecyloxy)ethanol.

Identifiers and Molecular Structure

-

Chemical Name: Ethanol, 2-(dodecylthio)-[1]

-

Synonyms: 2-(Dodecylthio)ethanol, 2-(Dodecylsulfanyl)ethan-1-ol, 3-Thiapentadecanol[1][2]

-

CAS Number: 1462-55-1[1]

-

Molecular Formula: C₁₄H₃₀OS[1]

-

Molecular Weight: 246.45 g/mol [2]

-

Canonical SMILES: CCCCCCCCCCCCSCCO[2]

-

InChIKey: ZPIRWAHWDCHWLM-UHFFFAOYSA-N[2]

Physicochemical Data

The physicochemical properties of Ethanol, 2-(dodecylthio)- are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and for designing experimental conditions.

| Property | Value | Source |

| Physical State | Solid at room temperature | Inferred from melting point |

| Melting Point | 43 °C | [2] |

| Boiling Point | 355.1 °C at 760 mmHg | [1] |

| 145 °C at 1.2 Torr | [2] | |

| Density | 0.909 g/cm³ | [1] |

| Flash Point | 172.7 °C | [1] |

| Vapor Pressure | 1.83E-06 mmHg at 25°C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 4.63 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 13 | [1] |

Synthesis and Characterization

Representative Synthesis Protocol

A common and effective method for the synthesis of thioethers like Ethanol, 2-(dodecylthio)- is the nucleophilic substitution of a haloalkanol with a thiolate. The following protocol is a representative example based on the synthesis of analogous thioether alcohols.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of Ethanol, 2-(dodecylthio)-.

Step-by-Step Methodology:

-

Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanethiol in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise. The base deprotonates the thiol to form the corresponding thiolate. Stir the reaction mixture at this temperature for 30-60 minutes.

-

Nucleophilic Substitution: To the solution of the dodecanethiolate, add a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons of the dodecyl chain, the methylene groups adjacent to the sulfur atom and the hydroxyl group, and the hydroxyl proton itself. The protons on the carbon adjacent to the hydroxyl group would appear in the 3.5-4.0 ppm range, while the protons adjacent to the sulfur atom would be found around 2.5-3.0 ppm. The long alkyl chain would exhibit a complex multiplet in the 0.8-1.6 ppm region, with a characteristic triplet for the terminal methyl group.

-

¹³C NMR: The carbon nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for each of the 14 carbon atoms in the molecule. The carbon bearing the hydroxyl group would resonate in the 60-70 ppm range, while the carbon adjacent to the sulfur would be in the 30-40 ppm region. The carbons of the dodecyl chain would appear in the 14-32 ppm range.

-

IR Spectroscopy: The infrared (IR) spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. C-H stretching vibrations from the alkyl chain will be observed around 2850-2960 cm⁻¹. A C-O stretching vibration is expected in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum (MS) under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 246. Fragmentation patterns would include cleavage alpha to the sulfur atom and the oxygen atom, as well as loss of water from the molecular ion.

Potential Applications and Biological Relevance

The unique amphiphilic structure of Ethanol, 2-(dodecylthio)- suggests a range of potential applications, particularly in areas where surface activity and biocompatibility are important.

Industrial Applications

-

Surfactants and Emulsifiers: The combination of a long hydrophobic tail and a polar head group makes this molecule a candidate for use as a non-ionic surfactant in formulations requiring emulsification, dispersion, or wetting.

-

Chemical Intermediate: It can serve as a building block for the synthesis of more complex molecules. The hydroxyl group can be further functionalized to introduce other chemical moieties, leading to a variety of derivatives with tailored properties.

Relevance in Drug Development and Biological Research

While no specific biological activities have been reported for Ethanol, 2-(dodecylthio)-, its structural features warrant consideration in several areas of drug development and research:

-

Drug Delivery: The surfactant-like properties could be explored for the formulation of drug delivery systems, such as nanoemulsions or liposomes, to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Membrane-Interacting Agent: The long alkylthio chain could facilitate interaction with and insertion into biological membranes. This property could be exploited in the design of molecules that target membrane-bound proteins or that modulate membrane properties.

-

Prodrug Strategies: The hydroxyl group provides a handle for the attachment of a drug molecule, creating a prodrug that may have improved pharmacokinetic properties. The thioether linkage could potentially be designed for targeted cleavage under specific physiological conditions.

Safety and Toxicology

Conclusion

Ethanol, 2-(dodecylthio)- is a molecule with interesting physicochemical properties stemming from its bifunctional nature. While its applications and biological activities are not yet well-documented, its structure suggests potential in materials science and pharmaceutical research. This guide provides a foundational understanding of its properties and synthesis, offering a starting point for researchers and developers interested in exploring the potential of this and related long-chain thioether alcohols. Further research is needed to fully elucidate its toxicological profile and to uncover its potential applications in drug development and other advanced technologies.

References

Sources

An In-Depth Technical Guide to Dodecyl 2-Hydroxyethyl Sulfide: Chemical Structure, Reactivity, and Applications in Drug Development

This guide provides a comprehensive overview of dodecyl 2-hydroxyethyl sulfide, a molecule of interest for researchers and professionals in the fields of chemistry and drug development. We will delve into its chemical structure, explore the reactivity of its key functional groups, detail its synthesis, and discuss its potential applications, particularly in the realm of advanced drug delivery systems.

Introduction to Dodecyl 2-Hydroxyethyl Sulfide: A Molecule of Bimodal Functionality

Dodecyl 2-hydroxyethyl sulfide, also known by its systematic IUPAC name 2-(dodecylsulfanyl)ethan-1-ol, is an organic molecule that possesses a unique combination of a long, lipophilic alkyl chain and a polar head group containing both a thioether and a primary alcohol. This amphiphilic nature imparts interesting physicochemical properties that are currently being explored for various applications. The presence of the sulfur atom and the hydroxyl group provides two distinct sites for chemical modification, making it a versatile building block in organic synthesis.

The long dodecyl chain confers significant nonpolar character, rendering the molecule soluble in many organic solvents and influencing its self-assembly properties. In contrast, the 2-hydroxyethyl sulfide moiety introduces polarity and sites for hydrogen bonding and chemical reactions, such as oxidation, esterification, and etherification. This duality is central to its potential utility in fields ranging from material science to pharmacology.

Chemical Structure and Physicochemical Properties

The chemical structure of dodecyl 2-hydroxyethyl sulfide is characterized by a twelve-carbon alkyl chain attached to a sulfur atom, which is in turn bonded to a 2-hydroxyethyl group.

Key Identifiers and Properties:

| Property | Value | Reference |

| CAS Number | 1462-55-1 | [1] |

| Molecular Formula | C₁₄H₃₀OS | [1][2] |

| Molecular Weight | 246.45 g/mol | [1][2] |

| Boiling Point | 145 °C at 1.2 Torr | |

| Melting Point | 43 °C | |

| Density | 0.909 g/cm³ | [1] |

| LogP | 4.63280 | [1] |

| Synonyms | 2-(Dodecylthio)ethanol, 2-(Dodecylsulfanyl)ethan-1-ol, β-(Laurylthio)ethyl alcohol | [1] |

The molecule's structure can be visualized as follows:

Caption: Chemical structure of dodecyl 2-hydroxyethyl sulfide.

Synthesis of Dodecyl 2-Hydroxyethyl Sulfide

The synthesis of dodecyl 2-hydroxyethyl sulfide is typically achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. The most common and straightforward approach involves the reaction of dodecanethiol with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base.

General Synthesis Protocol

This protocol outlines a standard laboratory procedure for the synthesis of dodecyl 2-hydroxyethyl sulfide. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Reaction Scheme:

Workflow for the Synthesis:

Caption: General workflow for the synthesis of dodecyl 2-hydroxyethyl sulfide.

Detailed Step-by-Step Methodology:

-

Thiolate Formation: Dodecanethiol is a weak acid. To make it a potent nucleophile, it must be deprotonated to its corresponding thiolate anion. This is achieved by adding a strong base. Sodium ethoxide, formed in situ from sodium metal and ethanol, or a solution of sodium hydroxide are commonly used for this purpose. The choice of an alcoholic solvent like ethanol is advantageous as it readily dissolves the reactants.

-

Nucleophilic Attack: 2-Chloroethanol is added to the solution of the dodecanethiolate. The highly nucleophilic sulfur atom attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion in an SN2 reaction.

-

Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and any inorganic salts (e.g., sodium chloride) that have precipitated are removed by filtration. The solvent is then removed under reduced pressure. The remaining crude product is subjected to an aqueous work-up to remove any remaining water-soluble impurities. The product is then extracted into an organic solvent, dried, and purified. Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity

The reactivity of dodecyl 2-hydroxyethyl sulfide is dictated by its two primary functional groups: the thioether and the hydroxyl group.

Reactions of the Thioether Group

The sulfur atom in the thioether linkage is nucleophilic and can be readily oxidized. This property is of particular interest in the design of stimuli-responsive materials for drug delivery.

-

Oxidation to Sulfoxide and Sulfone: Thioethers can be oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

-

To Sulfoxide: Mild oxidizing agents such as hydrogen peroxide (H₂O₂) in a controlled manner, or sodium periodate (NaIO₄) are effective for the selective oxidation of the thioether to the corresponding sulfoxide. This transformation significantly increases the polarity of the molecule.

-

To Sulfone: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or excess hydrogen peroxide, will further oxidize the sulfoxide to the sulfone.

-

Caption: Oxidation pathway of the thioether group.

Reactions of the Hydroxyl Group

The primary alcohol group in dodecyl 2-hydroxyethyl sulfide can undergo a variety of common alcohol reactions. This allows for the attachment of various molecules, including drugs, targeting ligands, or polymers.

-

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This is a common strategy for covalently attaching drugs that have a carboxylic acid functionality.

-

Etherification: The hydroxyl group can be converted into an ether, for example, through a Williamson ether synthesis by first deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

-

Polymerization Initiator: The hydroxyl group can act as an initiator for ring-opening polymerizations of cyclic esters (e.g., lactide, caprolactone) or cyclic ethers, allowing for the synthesis of block copolymers with a dodecyl 2-hydroxyethyl sulfide terminus.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the terminal methyl group of the dodecyl chain around 0.9 ppm. A complex multiplet for the methylene groups of the alkyl chain would appear between 1.2 and 1.6 ppm. The methylene groups adjacent to the sulfur and the hydroxyl group will be shifted downfield, appearing as triplets in the range of 2.5-3.8 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the dodecyl chain, with the carbon of the terminal methyl group appearing at approximately 14 ppm. The carbons adjacent to the sulfur and oxygen atoms will be deshielded and appear further downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region from the long alkyl chain. A broad O-H stretching band will be prominent around 3200-3600 cm⁻¹. The C-O stretching vibration will appear in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-S and C-C bonds.

Applications in Drug Development

The unique bifunctional nature of dodecyl 2-hydroxyethyl sulfide makes it a promising candidate for various applications in drug development, particularly in the design of sophisticated drug delivery systems.[3][4][5] The long alkyl chain can serve as a hydrophobic anchor, facilitating the incorporation of the molecule into lipid bilayers of liposomes or the core of polymeric micelles.

Oxidation-Responsive Drug Delivery

One of the most exciting potential applications is in the development of oxidation-responsive drug delivery systems.[4][5] Many disease states, such as cancer and inflammation, are associated with elevated levels of reactive oxygen species (ROS).[6] Thioether-containing molecules can be designed to be stable under normal physiological conditions but to undergo oxidation in the presence of high ROS concentrations.[4]

The oxidation of the thioether to a more polar sulfoxide or sulfone can trigger the disassembly of a nanocarrier and the subsequent release of an encapsulated drug.[4][7] This provides a mechanism for targeted drug release at the site of disease, potentially increasing therapeutic efficacy while reducing side effects.

Caption: Conceptual workflow of an oxidation-responsive drug delivery system.

Prodrug Strategies

The hydroxyl group of dodecyl 2-hydroxyethyl sulfide can be used to attach a drug molecule via an ester linkage. This prodrug approach can improve the drug's solubility, stability, and pharmacokinetic profile. The ester bond can be designed to be cleaved by esterases that are abundant in the body, releasing the active drug.

Surface Functionalization of Nanoparticles

The thiol group in dodecanethiol, the precursor to dodecyl 2-hydroxyethyl sulfide, has a strong affinity for noble metal surfaces, such as gold. This property is widely used to form self-assembled monolayers (SAMs) on gold nanoparticles. While dodecyl 2-hydroxyethyl sulfide itself does not have a free thiol, its synthesis from dodecanethiol highlights the potential for creating related functionalized long-chain thiols for nanoparticle surface modification. Such modifications can be used to improve the biocompatibility and circulation time of nanoparticles, or to attach targeting ligands.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling dodecyl 2-hydroxyethyl sulfide and its precursors. Dodecanethiol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Protective gloves, safety glasses, and a lab coat should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Dodecyl 2-hydroxyethyl sulfide is a versatile molecule with a unique combination of a long hydrophobic chain and a reactive polar headgroup. Its synthesis is straightforward, and its functional groups offer multiple avenues for chemical modification. The potential for this molecule and its derivatives in the development of advanced, stimuli-responsive drug delivery systems is significant. As research in targeted therapies continues to grow, the exploration of such "smart" molecules will undoubtedly play a crucial role in the future of medicine.

References

-

Medicinal Thiols: Current Status and New Perspectives. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Ethanol, 2-(dodecylthio)-. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

-

Medicinal Thiols: Current Status and New Perspectives. (2021, January 1). PMC. Retrieved January 13, 2026, from [Link]

-

2-[(Dodecylsulfanyl)carbonothioylsulfanyl]propanoic acid. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

-

Synthesis and multifarious applications of thiol-functionalized graphene oxide based materials. (n.d.). Indian Academy of Sciences. Retrieved January 13, 2026, from [Link]

-

Thiol Compounds and Inflammation. (n.d.). IMR Press. Retrieved January 13, 2026, from [Link]

-

Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

-

Ethanol, 2-(dodecyloxy)-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Functionalized Metal–Organic Frameworks Integrated with Plasmonic Nanoparticles: From Synthesis to Applications. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (2022, January 10). PubMed. Retrieved January 13, 2026, from [Link]

-

Thioethers – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]

-

Drug Delivery and Drug Efficacy from Amorphous Poly(thioether anhydrides). (2020, March 23). PubMed. Retrieved January 13, 2026, from [Link]

-

Ethanol, 2-(dodecyloxy)-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

2-(Ethylthio)ethanol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

2-(Dodecylthio)ethanol. (n.d.). CAS Common Chemistry. Retrieved January 13, 2026, from [Link]

Sources

- 1. Ethanol, 2-(dodecylthio)-|lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to Ethanol, 2-(dodecylthio)- (CAS 1462-55-1)

Abstract

This technical guide provides a comprehensive overview of Ethanol, 2-(dodecylthio)-, a versatile thioether alcohol with significant potential in various scientific and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthesis, and potential applications, with a focus on its surfactant-like behavior. Due to the limited availability of data specific to this compound, this guide also draws upon information from analogous long-chain alkylthioethanols to provide a thorough understanding of its characteristics and potential uses.

Introduction

Ethanol, 2-(dodecylthio)- (CAS 1462-55-1), also known as 2-(dodecylsulfanyl)ethan-1-ol, is an organic molecule featuring a long dodecyl hydrocarbon tail and a hydrophilic 2-hydroxyethyl sulfide head group. This amphiphilic structure imparts surfactant-like properties, making it a compound of interest for applications requiring surface activity, such as in the formulation of emulsions and nanoparticles. Its thioether linkage and terminal hydroxyl group also offer reactive sites for further chemical modification, positioning it as a valuable intermediate in organic synthesis. This guide aims to consolidate the available technical information on this compound and explore its potential applications, particularly in fields relevant to drug development and materials science.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethanol, 2-(dodecylthio)- is crucial for its effective application. The following table summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 1462-55-1 | [1][2] |

| Molecular Formula | C14H30OS | [1][2] |

| Molecular Weight | 246.45 g/mol | [1][2] |

| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Inferred from similar compounds |

| Boiling Point | 355.1 °C at 760 mmHg; 145 °C at 1.2 Torr | [1][2] |

| Melting Point | 43 °C | [2] |

| Density | 0.909 g/cm³ | [1] |

| Flash Point | 172.7 °C | [1] |

| Vapor Pressure | 1.83E-06 mmHg at 25°C | [1] |

| LogP | 4.63280 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 13 | [1] |

| Synonyms | 2-(Dodecylthio)ethanol, 2-(Dodecylsulfanyl)ethan-1-ol, 3-thiapentadecanol, Dodecyl 2-hydroxyethyl sulfide, β-(Laurylthio)ethyl alcohol | [1][2] |

Synthesis of Ethanol, 2-(dodecylthio)-

The synthesis of 2-(dodecylthio)ethanol can be achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, where a thiolate anion reacts with a halo-alcohol. A common and effective method involves the reaction of 1-dodecanethiol with 2-chloroethanol in the presence of a base.

Reaction Scheme

Caption: Synthesis of Ethanol, 2-(dodecylthio)-.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 2-(phenylthio)ethanol and should be optimized for the specific reactants.[3]

Materials and Equipment:

-

Reagents: 1-Dodecanethiol, 2-Chloroethanol, Sodium metal, Absolute ethanol.

-

Equipment: Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, rotary evaporator, separatory funnel.

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, add 250 mL of absolute ethanol. Cautiously add 0.125 mol of sodium metal in small pieces while stirring. The reaction is exothermic and produces hydrogen gas. Allow the sodium to fully dissolve to form a solution of sodium ethoxide.

-

Formation of Sodium Dodecanethiolate: Once all the sodium has reacted and the solution has cooled, add 0.125 mol of 1-dodecanethiol dropwise from the dropping funnel over 15 minutes.

-

Reaction with 2-Chloroethanol: To the resulting solution of sodium dodecanethiolate, add 0.125 mol of 2-chloroethanol dropwise from the dropping funnel.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Concentrate the filtrate using a rotary evaporator to remove the bulk of the ethanol.

-

Take up the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

-

The crude product can be further purified by vacuum distillation.

-

Potential Applications in Research and Drug Development

The amphiphilic nature of Ethanol, 2-(dodecylthio)- suggests several potential applications, particularly in areas requiring surface activity and the formation of self-assembled structures.

Surfactant and Emulsifying Agent

With its long hydrophobic dodecyl tail and a polar head group, this compound is expected to act as a non-ionic surfactant. It can be used to stabilize oil-in-water or water-in-oil emulsions, which is a fundamental requirement in many formulations, including creams, lotions, and some drug delivery systems.[4] The thioether linkage may offer different properties compared to more common oxy-ethylene based non-ionic surfactants.

Nanoparticle Formulation

The formulation of nanoparticles for drug delivery often relies on the use of surfactants and co-solvents to control particle size and stability.[5][6] Ethanol, 2-(dodecylthio)- could potentially be used in nanoprecipitation methods, where a drug and a polymer are dissolved in a solvent system and then added to an anti-solvent, leading to the formation of nanoparticles.[7] Its role could be to stabilize the newly formed nanoparticles and prevent their aggregation. The use of ethanol as a co-solvent is also common in the synthesis of mesoporous silica nanoparticles for drug delivery.[5]

Reactive Intermediate in Polymer Synthesis

The terminal hydroxyl group allows this molecule to act as a reactive intermediate. For instance, it could be used in emulsion polymerization, where it can be incorporated into polymer chains, leading to the formation of latexes with enhanced stability and functionality.[8]

Ocular Irritation Studies

"2-(n-Dodecylthio)ethanol" has been used as a test chemical in the validation of in vitro eye irritation test methods.[9][10] This suggests its potential use as a reference compound in toxicological studies following OECD guidelines for acute eye irritation/corrosion testing.[11][12][13]

Self-Assembly and Micellization

Similar to other surfactants, Ethanol, 2-(dodecylthio)- is expected to self-assemble in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). The presence of a thioether group in the hydrophobic tail can influence the CMC and the structure of the resulting micelles.[14] The study of cationic surfactants with thioether groups has shown that the sulfur atom can slightly increase the CMC and may decrease the tendency for micellar growth compared to their alkyl chain counterparts.[14]

Caption: Self-assembly of surfactant molecules into a micelle.

Safety and Handling

Due to the limited specific safety data for Ethanol, 2-(dodecylthio)-, it is prudent to handle this chemical with the care afforded to other long-chain alkylthioethanols and surfactants.

General Precautions

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][15][16] Avoid contact with skin and eyes, and avoid inhalation of vapors.[10][15][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[17]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[16]

Toxicological Information

There is no specific toxicological data available for Ethanol, 2-(dodecylthio)-. However, data on related long-chain alcohols suggest low acute toxicity.[9] A study on a similar compound, 2-(decylthio)ethanol, indicated no available data on toxicity to fish, daphnia, algae, or microorganisms.[15] Given its potential use in eye irritation studies, it should be considered a potential eye irritant.

Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material may be disposed of by incineration at a licensed chemical destruction plant.[15] Do not discharge into sewer systems.[15]

Conclusion

Ethanol, 2-(dodecylthio)- is a specialty chemical with promising properties as a non-ionic surfactant and a versatile chemical intermediate. While specific application data is still emerging, its amphiphilic nature and reactive hydroxyl group make it a strong candidate for use in emulsion polymerization, nanoparticle formulation, and as a tool in toxicological research. Further investigation into its self-assembly behavior and its performance in drug delivery systems could unveil new and valuable applications for this compound. As with any chemical with limited toxicological data, it is imperative to handle Ethanol, 2-(dodecylthio)- with appropriate safety precautions.

References

-

MySkinRecipes. (n.d.). α-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-hydroxy-Poly(oxy-1,2-ethanediyl). Retrieved from [Link]

-

National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

-

LookChem. (n.d.). Ethanol, 2-(dodecylthio)-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Screening-Level Hazard Characterization: Long Chain Alcohols Category. Retrieved from [Link]

-

Material Safety Data Sheet (MSDS). (2020). 2-DODECYLTHIOETHANOL. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-(Dodecylthio)ethanol. Retrieved from [Link]

-

Consumer Product Safety Commission. (2023). Ballot Sheet: OECD Test Guideline 496. Retrieved from [Link]

-

Slideshare. (n.d.). Acute eye irritation test as per OECD guidelines. Retrieved from [Link]

-

Nucro-Technics. (2024). OECD 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

-

Langmuir. (2008). Self-assembly of cationic surfactants that contain thioether groups in the hydrophobic tails. Retrieved from [Link]

-

Flashpoint srl. (2020). Test Guideline No. 405 Acute Eye Irritation/Corrosion. Retrieved from [Link]

-

Toxicology Reports. (2024). Toxicological evaluation of a fish oil concentrate containing Very Long Chain Fatty Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). DBNPA. Retrieved from [Link]

-

PubMed Central. (n.d.). Surfactants: Role in biofilm management and cellular behaviour. Retrieved from [Link]

-

Journal of Surfactants and Detergents. (2025). Surface, Biological and Antitumor Activity of some thio-based cationic surfactants. Retrieved from [Link]

-

PubMed Central. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. Retrieved from [Link]

-

ACS Publications. (2020). Fundamentals of Emulsion Polymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of Biotinylated Alkylthiolate Self-Assembled Monolayers on Gold. Retrieved from [Link]

-

Lab Alley. (n.d.). Using Ethanol for synthesis of nano-materials and porous materials. Retrieved from [Link]

-

PubMed Central. (2014). Purification of ethanol for highly sensitive self-assembly experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of ethanol content on emulsion polymerization. Retrieved from [Link]

-

Kinam Park. (n.d.). Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles. Retrieved from [Link]

-

PubMed. (n.d.). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Retrieved from [Link]

-

RSC Publishing. (n.d.). Self-assembly of pentapeptides in ethanol to develop organogels. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-(Methylthio)ethanol: Synthesis and Properties. Retrieved from [Link]

-

PubMed. (2024). Advanced manufacturing of nanoparticle formulations of drugs and biologics using microfluidics. Retrieved from [Link]

-

PubMed. (n.d.). In vitro dermal and transdermal delivery of doxycycline from ethanol/migliol 840 vehicles. Retrieved from [Link]

-

SpringerLink. (n.d.). Polyreactions in miniemulsions - Controlled Radical Polymerization. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Dodecyloxy)ethanol. Retrieved from [Link]

-

PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

-

ResearchGate. (2025). Genotoxicity evaluation of a fish oil concentrate containing Very Long Chain Fatty Acids. Retrieved from [Link]

-

PubMed Central. (n.d.). Nanotechnology as a Platform for the Development of Injectable Parenteral Formulations: A Comprehensive Review of the Know-Hows and State of the Art. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-vinylthiophene. Retrieved from [Link]

-

PubMed. (n.d.). The impact of the particle size of curcumin nanocarriers and the ethanol on beta_1-integrin overexpression in fibroblasts: A regenerative pharmaceutical approach in skin repair and anti-aging formulations. Retrieved from [Link]

- Google Patents. (n.d.). US3487113A - Production of 2-(ethylthio)ethanol.

-

MDPI. (n.d.). Ethoxylation-Dependent Self-Assembly Behavior and Enhanced Oil Recovery Performance of P(AA-AAEOn) Amphiphilic Copolymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of Biotinylated Alkylthiolate Self-Assembled Monolayers on Gold. Retrieved from [Link]

-

ResearchGate. (2025). Ethanol Based Vesicular Carriers in Transdermal Drug Delivery: Nanoethosomes and Transethosomes in Focus. Retrieved from [Link]

-

MDPI. (2022). Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. laballey.com [laballey.com]

- 6. Advanced manufacturing of nanoparticle formulations of drugs and biologics using microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kinampark.com [kinampark.com]

- 8. α-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-hydroxy-Poly(oxy-1,2-ethanediyl) [myskinrecipes.com]

- 9. chemview.epa.gov [chemview.epa.gov]

- 10. ka.co.kr [ka.co.kr]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Self-assembly of cationic surfactants that contain thioether groups in the hydrophobic tails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(dodecylsulfanyl)ethan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(dodecylsulfanyl)ethan-1-ol is a bifunctional organic molecule featuring a long C12 alkyl chain linked via a thioether bond to an ethanol headgroup. This amphiphilic structure, combining a hydrophobic tail with a polar, reactive headgroup, makes it a compound of significant interest in materials science and drug development. The thioether linkage provides a stable, yet potentially responsive, connection, while the primary alcohol offers a site for further chemical modification. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this versatile molecule, with a focus on its relevance to pharmaceutical research.

Section 1: Chemical and Physical Properties

The unique combination of a long alkyl chain, a thioether, and a hydroxyl group in 2-(dodecylsulfanyl)ethan-1-ol governs its physicochemical properties. Thioethers, in general, are known for their characteristic odors and are less volatile and have higher melting points compared to their ether analogs due to the greater polarizability of the sulfur atom.[1]

Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(dodecylsulfanyl)ethan-1-ol | ChemScene[2] |

| Synonyms | Ethanol, 2-(dodecylthio)-; 2-(Dodecylthio)ethanol | LookChem[3], ChemScene[2] |

| CAS Number | 1462-55-1 | ChemScene[2] |

| Molecular Formula | C₁₄H₃₀OS | ChemScene[2] |

| Molecular Weight | 246.45 g/mol | ChemScene[2] |

| Appearance | White to very pale yellow solid (predicted) | TCI Chemicals[4] |

Physicochemical Data

The interplay between the hydrophobic dodecyl chain and the hydrophilic hydroxyl group gives 2-(dodecylsulfanyl)ethan-1-ol properties that are crucial for its potential applications, such as in self-assembly and as a linker molecule.

| Property | Value | Source(s) |

| Boiling Point | 355.1 °C at 760 mmHg (predicted) | LookChem[3] |

| Density | 0.909 g/cm³ (predicted) | LookChem[3] |

| Vapor Pressure | 1.83 x 10⁻⁶ mmHg at 25 °C (predicted) | LookChem[3] |

| Flash Point | 172.7 °C (predicted) | LookChem[3] |

| LogP (octanol/water) | 4.63 (predicted) | ChemScene[2] |

| pKa (hydroxyl proton) | ~16-17 (estimated) | |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 (O and S) | ChemScene[2] |

| Rotatable Bonds | 13 | ChemScene[2] |

Solubility Profile: Due to its long alkyl chain, 2-(dodecylsulfanyl)ethan-1-ol is expected to be poorly soluble in water. However, the presence of the hydroxyl group allows for some solubility in polar organic solvents. It is predicted to be soluble in alcohols (ethanol, methanol), ethers, and chlorinated solvents.[5] Quantitative solubility data is not readily available and would need to be determined experimentally.

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2-(dodecylsulfanyl)ethan-1-ol. Below are the predicted spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 500 MHz, CDCl₃):

-

δ 3.75 (t, 2H, -CH₂OH): Triplet corresponding to the methylene group attached to the hydroxyl group.

-

δ 2.75 (t, 2H, -S-CH₂-): Triplet for the methylene group adjacent to the sulfur atom.

-

δ 2.55 (t, 2H, -S-CH₂-C₁₁H₂₃): Triplet for the methylene group of the dodecyl chain attached to the sulfur.

-

δ 1.60 (quint, 2H, -S-CH₂-CH₂-): Quintet for the second methylene group of the dodecyl chain.

-

δ 1.25 (m, 18H, -(CH₂)₉-CH₃): A broad multiplet for the remaining methylene groups of the dodecyl chain.

-

δ 0.88 (t, 3H, -CH₃): Triplet for the terminal methyl group.

-

δ ~1.5-2.0 (br s, 1H, -OH): A broad singlet for the hydroxyl proton, which is exchangeable and its position can vary.

-

-

¹³C NMR (Predicted, 125 MHz, CDCl₃):

-

δ 60.5 (-CH₂OH)

-

δ 35.5 (-S-CH₂-)

-

δ 32.5 (-S-CH₂-C₁₁H₂₃)

-

δ 32.0, 29.7, 29.6, 29.5, 29.4, 29.1, 28.8, 22.7 (-(CH₂)₉-)

-

δ 14.1 (-CH₃)

-

Infrared (IR) Spectroscopy

The IR spectrum of 2-(dodecylsulfanyl)ethan-1-ol is expected to show characteristic absorption bands for its functional groups.[6]

-

~3350 cm⁻¹ (broad): O-H stretching of the alcohol.

-

~2920 cm⁻¹ and ~2850 cm⁻¹ (strong): C-H stretching of the alkyl chain.

-

~1465 cm⁻¹: C-H bending of the CH₂ groups.

-

~1050 cm⁻¹ (strong): C-O stretching of the primary alcohol.

-

~650-750 cm⁻¹ (weak): C-S stretching of the thioether.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak [M]⁺ at m/z 246 would likely be of low intensity. Key fragmentation patterns would include:[7]

-

Alpha-cleavage: Loss of an alkyl radical from the carbon adjacent to the sulfur or oxygen. A prominent peak at m/z 31 ([CH₂OH]⁺) is characteristic of primary alcohols.

-

Loss of water: A peak at m/z 228 ([M-18]⁺).

-

Cleavage of the C-S bonds: Leading to fragments corresponding to the dodecyl chain and the hydroxyethylthio moiety.

Section 3: Synthesis and Purification

A common and efficient method for the synthesis of 2-(dodecylsulfanyl)ethan-1-ol is through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, where a thiolate acts as the nucleophile.[8]

Caption: Synthetic workflow for 2-(dodecylsulfanyl)ethan-1-ol.

Detailed Synthesis Protocol

This protocol describes the synthesis of 2-(dodecylsulfanyl)ethan-1-ol from 1-dodecanethiol and 2-chloroethanol.

Materials:

-

1-Dodecanethiol

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

2-Chloroethanol

-

Anhydrous ethanol or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Deprotonation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-dodecanethiol (1.0 eq) in anhydrous ethanol. To this solution, add sodium hydroxide (1.1 eq) and stir at room temperature for 30 minutes to form the sodium dodecanethiolate.

-

Nucleophilic Substitution: Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between diethyl ether and water.

-

Extraction and Washing: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure 2-(dodecylsulfanyl)ethan-1-ol.

Section 4: Chemical Reactivity and Stability

The reactivity of 2-(dodecylsulfanyl)ethan-1-ol is dominated by its two functional groups: the thioether and the primary alcohol.

-

Thioether Reactivity: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide and further to a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This oxidation transforms the hydrophobic thioether into a more polar functional group, a property that can be exploited in stimuli-responsive materials. The thioether can also act as a ligand for metal coordination.

-

Alcohol Reactivity: The primary hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation to an aldehyde or carboxylic acid. This allows for the covalent attachment of other molecules, making it a useful linker.

-

Stability: Thioethers are generally stable compounds. However, they can be susceptible to oxidation over time, especially in the presence of air and light. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.

Section 5: Applications in Drug Development

The unique amphiphilic and bifunctional nature of 2-(dodecylsulfanyl)ethan-1-ol makes it a promising candidate for various applications in drug development.

-

Linker in Drug Conjugates: The thioether bond is stable in physiological conditions, making it suitable as a non-cleavable linker in antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).[9][10] The hydroxyl group can be used to attach a drug molecule, while the long alkyl chain can influence the overall lipophilicity and pharmacokinetic properties of the conjugate.

-

Component of Liposomes and Nanoparticles: The amphiphilic nature of 2-(dodecylsulfanyl)ethan-1-ol allows it to be incorporated into the lipid bilayer of liposomes or other nanoparticle formulations.[11] The hydroxyl group, exposed on the surface, can be further functionalized, for example, with targeting ligands or polyethylene glycol (PEG) to create "stealth" liposomes with prolonged circulation times. The thioether can also be used to create cross-linked liposome scaffolds for sustained drug release.[11]

Section 6: Safety and Handling

No specific safety data sheet (SDS) is available for 2-(dodecylsulfanyl)ethan-1-ol. However, based on the SDS for similar compounds like 1-dodecanethiol and 2-(decylthio)ethanol, the following precautions should be taken:[12][13]

-

Health Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. May cause an allergic skin reaction upon repeated exposure.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, regional, and national regulations.

Section 7: Experimental Protocols for Property Determination

Determination of Partition Coefficient (LogP)

The partition coefficient between n-octanol and water (LogP) can be determined experimentally using the OECD Guideline 107 (Shake Flask Method).

Caption: Workflow for LogP determination.

Protocol:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of 2-(dodecylsulfanyl)ethan-1-ol in the pre-saturated n-octanol.

-

Mix the n-octanol solution with pre-saturated water in a suitable vessel.

-

Shake the vessel until equilibrium is reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., GC-MS or HPLC).

-

Calculate the partition coefficient as P = [concentration in octanol] / [concentration in water]. The LogP is the base-10 logarithm of P.

Determination of Dissociation Constant (pKa)

The pKa of the hydroxyl group can be determined using the OECD Guideline 112 (Titration Method).

Protocol:

-

Prepare a solution of 2-(dodecylsulfanyl)ethan-1-ol in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Record the pH as a function of the volume of titrant added.

-

Plot the titration curve (pH vs. volume of base).

-

The pKa is the pH at the half-equivalence point, where half of the alcohol has been deprotonated.

References

-

Chemistry LibreTexts. (2019, June 5). 2.6: Ethers, Epoxides and Sulfides. [Link]

-

OrganicChemGuide. (n.d.). 15.03 Ether, Sulfide Synthesis. [Link]

-

AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Dodecanethiol. [Link]

-

ResearchGate. (n.d.). Predicted spectra (a) infrared spectra for ethanol in vacuum predicted...[Link]

-

Domańska, U., Pobudkowska, A., Pelczarska, A., & Gierycz, P. (2009). pKa and solubility of drugs in water, ethanol, and 1-octanol. The Journal of Physical Chemistry B, 113(26), 8941–8947. [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

MDPI. (n.d.). Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. [Link]

-

LookChem. (n.d.). Ethanol, 2-(dodecylthio)-. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Dodecanethiol. [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]

-

Wiley Science Solutions. (2023, November 7). Wiley Launches New Database of Predicted Infrared Spectra. [Link]

-

Kochev, N. T., Jeliazkova, N. N., & Paskaleva, V. D. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. [Link]

-

YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram. [Link]

-

ResearchGate. (2025, August 10). Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water. [Link]

-

ResearchGate. (n.d.). Mass spectra and fragmentation diagram of secondary/secondary α-ketols...[Link]

-

Mestrelab Resources. (2010, June 10). Starting Guide to NMRPredict Desktop. [Link]

-

The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

-

ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

-

Solvent Miscibility Table. (n.d.). [Link]

Sources

- 1. Ethanol, 2-(dodecyloxy)- [webbook.nist.gov]

- 2. chemscene.com [chemscene.com]

- 3. Ethanol, 2-(dodecylthio)-|lookchem [lookchem.com]

- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dodecyl Alcohol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. researchgate.net [researchgate.net]

- 7. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-(Dodecyloxy)ethanol | C14H30O2 | CID 24750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. IR spectra prediction [cheminfo.org]

- 10. 2-(Dodecylthio)-1-phenylethanol | C20H34OS | CID 458296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Visualizer loader [nmrdb.org]

Spectroscopic Data of Ethanol, 2-(dodecylthio)-: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound Ethanol, 2-(dodecylthio)-, a molecule of interest in various research and development sectors, including drug development. This guide is designed for researchers, scientists, and professionals who require a deep understanding of the structural and analytical characteristics of this thioether alcohol.

Introduction to Ethanol, 2-(dodecylthio)-

Ethanol, 2-(dodecylthio)- (CAS No. 1462-55-1) is a bifunctional molecule incorporating a long hydrophobic dodecyl chain and a hydrophilic hydroxyethyl sulfide moiety.[1][2] This amphiphilic nature suggests its potential utility as a non-ionic surfactant, emulsifier, or stabilizing agent in various formulations. In the context of drug development, such structures can be explored for their properties as penetration enhancers, solubilizing agents for poorly soluble active pharmaceutical ingredients (APIs), or as components of lipid-based drug delivery systems.

An understanding of its spectroscopic signature is paramount for its identification, purity assessment, and quality control. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this molecule, drawing upon established principles and data from analogous compounds.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀OS | [1][2] |

| Molecular Weight | 246.45 g/mol | [1][2] |

| Boiling Point | 145 °C at 1.2 Torr | [2] |

| Melting Point | 43 °C | [2] |

Below is a diagram illustrating the molecular structure of Ethanol, 2-(dodecylthio)-.

Caption: Proposed synthesis of Ethanol, 2-(dodecylthio)-.

Potential Impurities and their Spectroscopic Identification:

-

Unreacted 1-dodecanethiol: The presence of a sharp S-H stretching band in the IR spectrum around 2550-2600 cm⁻¹ would indicate this impurity.

-

Unreacted 2-chloroethanol: Its distinct NMR signals would be observable.

-

Dodecyl disulfide (CH₃(CH₂)₁₁S-S(CH₂)₁₁CH₃): This can form via oxidation of the thiol. Mass spectrometry would be the most effective tool for its detection, showing a molecular ion peak at m/z 402.8.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for Ethanol, 2-(dodecylthio)-, based on the analysis of its functional groups and data from analogous compounds like 2-(ethylthio)ethanol. [3]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the different types of hydrogen atoms in the molecule and their connectivity.

Predicted ¹H NMR Chemical Shifts:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CH₃ - (dodecyl) | ~0.88 | Triplet | 3H | Terminal methyl group of the long alkyl chain. |

| -(CH₂ )₉- (dodecyl) | ~1.26 | Multiplet | 18H | Bulk methylene groups of the dodecyl chain. |

| -CH₂ -CH₂-S- | ~1.58 | Quintet | 2H | Methylene group β to the sulfur atom. |

| -S-CH₂ -CH₂-OH | ~2.55 | Triplet | 2H | Methylene group α to the sulfur atom. |

| -S-CH₂-CH₂ -OH | ~2.72 | Triplet | 2H | Methylene group adjacent to both sulfur and the other CH₂. |

| -CH₂-OH | Variable (e.g., ~1.5-4.0) | Singlet (broad) | 1H | Hydroxyl proton; chemical shift is concentration and solvent dependent and may exchange with D₂O. [4] |

| -S-CH₂-CH₂-OH | ~3.70 | Triplet | 2H | Methylene group attached to the hydroxyl group. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C H₃- (dodecyl) | ~14.1 | Terminal methyl carbon. |

| -(C H₂)₉- (dodecyl) | ~22.7 - 31.9 | Methylene carbons of the long alkyl chain. |

| -C H₂-CH₂-S- | ~29.0 | Carbon β to the sulfur atom. |

| -S-C H₂-CH₂-OH | ~32.2 | Carbon α to the sulfur atom. |

| -S-CH₂-C H₂-OH | ~35.0 | Carbon adjacent to both sulfur and the other CH₂. |

| -S-CH₂-CH₂-O H | ~61.0 | Carbon attached to the hydroxyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethanol, 2-(dodecylthio)-, electron ionization (EI) would likely lead to fragmentation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 246.46 corresponding to the molecular weight of the compound is expected, though it may be weak.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common fragmentation pathway for thioethers. This would result in the loss of a C₁₁H₂₃ radical, leading to a fragment at m/z = 61 (CH₂=S⁺-CH₂CH₂OH) or m/z = 185 (CH₃(CH₂)₁₀CH₂S⁺=CH₂).

-

Cleavage next to the hydroxyl group: Fragmentation can also occur near the alcohol functional group. Loss of a water molecule (H₂O) from the molecular ion would give a peak at m/z = 228.

-

Fragmentation of the dodecyl chain: A series of peaks separated by 14 Da (corresponding to CH₂ groups) will be characteristic of the long alkyl chain.

A comparison with the mass spectrum of the ether analog, Ethanol, 2-(dodecyloxy)-, which shows a base peak at m/z = 45 (CH₂=O⁺H), suggests that cleavage near the heteroatom is a dominant process. [5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (alcohol) | 3200-3600 | Strong, Broad | Stretching |

| C-H (alkane) | 2850-2960 | Strong | Stretching |

| C-O (alcohol) | 1050-1150 | Strong | Stretching |

| C-S (thioether) | 600-800 | Weak to Medium | Stretching |

The most prominent features in the IR spectrum will be the broad O-H stretch of the alcohol group and the strong C-H stretching vibrations of the long alkyl chain. The C-O stretch will also be a significant peak. The C-S stretch is typically weak and may be difficult to discern in the fingerprint region. [6]

Conclusion

The spectroscopic data presented in this guide provide a detailed framework for the identification and characterization of Ethanol, 2-(dodecylthio)-. By combining the insights from NMR, MS, and IR spectroscopy, researchers can confidently verify the structure and purity of this compound, which is crucial for its application in sensitive fields such as drug development. The predictive nature of this analysis, based on established spectroscopic principles and data from analogous compounds, offers a robust starting point for experimental verification.

References

-

Buter, J.; Kellogg, R. M. 3,7-DITHIANONANE-1,9-DIOL. Org. Synth.1981 , 60, 45. [Link]

-

National Institute of Standards and Technology. Ethanol, 2-(dodecyloxy)-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

-

LookChem. Ethanol, 2-(dodecylthio)-. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Institute of Standards and Technology. Ethanol, 2-(dodecyloxy)-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108). [Link]

-

Yeast Metabolome Database. 2-Methylthio-ethanol (YMDB01590). [Link]

-

ResearchGate. Long-chain alkyl acids, esters, ketones and alcohols identified from... [Link]

-

Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. [Link]

-

ResearchGate. Predicted spectra (a) infrared spectra for ethanol in vacuum predicted... [Link]

-

National Center for Biotechnology Information. Mass Spectrometric Analysis of Long-Chain Lipids. PMC. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]

-

ResearchGate. Prediction of RON and MON of gasoline-ethanol using 1H NMR spectroscopy. [Link]

-

mzCloud. 2 Dodecylthiocarbonothioylthio 2 methylpropionic acid. [Link]

-

CAS Common Chemistry. 2-(Dodecylthio)ethanol. [Link]

- Google Patents.

-

ResearchGate. Chemical structures of selected investigated primary long-chain alkyl... [Link]

-

PubMed. In vitro metabolism of [2-13C]-ethanol by 1H NMR spectroscopy using 13C decoupling with the reverse dept polarization-transfer pulse sequence. [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

Semantic Scholar. Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. [Link]

-

National Center for Biotechnology Information. 2-(Ethylthio)ethanol. PubChem. [Link]

-

International Journal of Multidisciplinary Research and Development. Studying the composition of alcohols using IR spectroscopy. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108). [Link]

-

SpectraBase. 2-(Dodecyloxy)ethanol - Optional[FTIR] - Spectrum. [Link]

- Google Patents. Preparation method of 2-(2-chloroethyl) ethanol.

-

National Center for Biotechnology Information. IR spectroscopic study of the structure and phase behavior of long-chain diacylphosphatidylcholines in the gel state. PMC. [Link]

Sources

- 1. Ethanol, 2-(dodecylthio)-|lookchem [lookchem.com]

- 2. US20100249366A1 - Mixture of dodecanethiols, method for the production and use thereof - Google Patents [patents.google.com]

- 3. 2-(Ethylthio)ethanol | C4H10OS | CID 8075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Ethanol, 2-(dodecyloxy)- [webbook.nist.gov]

- 6. allsubjectjournal.com [allsubjectjournal.com]

An In-Depth Technical Guide to the Solubility of 2-(dodecylthio)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(dodecylthio)ethanol, a molecule of significant interest to researchers, scientists, and professionals in drug development. In the absence of extensive publicly available quantitative solubility data, this guide establishes a robust framework for understanding, predicting, and experimentally determining the solubility of 2-(dodecylthio)ethanol in a variety of organic solvents. We will delve into the physicochemical properties of the molecule, apply established solubility theories to predict its behavior, and provide a detailed, step-by-step experimental protocol for accurate solubility determination. This guide is designed to empower researchers with the foundational knowledge and practical tools necessary to effectively utilize 2-(dodecylthio)ethanol in their work.

Introduction: The Significance of 2-(dodecylthio)ethanol and Its Solubility

2-(dodecylthio)ethanol is a long-chain thioether-alcohol with a unique amphiphilic nature, possessing both a lengthy hydrophobic dodecyl chain and a polar hydroxyl group. This structure imparts surfactant-like properties, making it a valuable intermediate and component in a range of applications, including as a stabilizing agent for nanoparticles, a component in self-assembling monolayers, and a potential excipient in drug delivery systems.

The solubility of 2-(dodecylthio)ethanol in organic solvents is a critical parameter that dictates its utility in these applications. For instance, in drug formulation, the ability to dissolve the compound in a suitable organic solvent is paramount for creating homogenous mixtures, controlling crystallization processes, and ensuring consistent dosing. In materials science, solvent choice directly influences the formation of thin films and the self-assembly of monolayers. A thorough understanding of its solubility behavior is therefore not merely academic but a practical necessity for predictable and reproducible results.

This guide will provide the necessary theoretical and practical framework to address this critical need.

Physicochemical Properties of 2-(dodecylthio)ethanol

A foundational understanding of the physicochemical properties of 2-(dodecylthio)ethanol is essential for predicting its solubility. These properties govern the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Source |

| Molecular Formula | C14H30OS | [1][2] |

| Molecular Weight | 246.45 g/mol | [1][3] |

| Appearance | Data not available | |

| Melting Point | 43 °C | [4] |

| Boiling Point | 145 °C @ 1.2 Torr | [4] |

| Density | 0.909 g/cm³ | [3] |

| LogP (Octanol-Water Partition Coefficient) | 4.63 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 (Oxygen and Sulfur) | [3] |

The high LogP value indicates a strong preference for non-polar environments over aqueous ones. The presence of a hydrogen bond donor (the hydroxyl group) and two acceptors allows for specific interactions with protic and polar aprotic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. 2-(dodecylthio)ethanol is an amphiphilic molecule, meaning it has both a polar and a non-polar region.[5]

-

Non-polar moiety: The long C12 alkyl (dodecyl) chain is hydrophobic and will readily interact with non-polar solvents through van der Waals forces.

-

Polar moiety: The ethanol head group (-CH2CH2OH) is hydrophilic and capable of hydrogen bonding.

This dual nature suggests that the solubility of 2-(dodecylthio)ethanol will be highly dependent on the nature of the organic solvent.

Qualitative Solubility Predictions in Different Solvent Classes

Based on its amphiphilic character, we can predict the solubility of 2-(dodecylthio)ethanol in various classes of organic solvents:

-

Non-polar Solvents (e.g., Hexane, Toluene): The long dodecyl chain will be the dominant factor promoting solubility in these solvents. The "like dissolves like" principle suggests good solubility due to favorable van der Waals interactions between the alkyl chain and the non-polar solvent molecules.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom. The polar hydroxyl group of 2-(dodecylthio)ethanol can engage in dipole-dipole interactions with these solvents. Solubility is expected to be moderate, influenced by the balance between the polar-polar interactions and the non-polar alkyl chain's interaction with the less polar parts of the solvent molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. The hydroxyl group of 2-(dodecylthio)ethanol can form strong hydrogen bonds with these solvents, which would favor solubility. However, the long, non-polar dodecyl chain may disrupt the hydrogen-bonding network of the solvent, potentially limiting solubility, especially in highly polar protic solvents like methanol.[2] Alcohols with longer alkyl chains tend to be more soluble in other long-chain alcohols.[1]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. The dominant interaction will likely be van der Waals forces with the dodecyl chain, suggesting good solubility.

A Note on Hansen Solubility Parameters (HSP)

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The following is a detailed protocol for determining the solubility of 2-(dodecylthio)ethanol in organic solvents.

Materials and Equipment

-

2-(dodecylthio)ethanol (solute)

-